molecular formula C6H6N2O B2443005 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one CAS No. 596844-18-7

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one

Cat. No.: B2443005
CAS No.: 596844-18-7
M. Wt: 122.127
InChI Key: FBAMWFMIJZIVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring

Mechanism of Action

Target of Action

The primary target of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one is the DNA polymerase activity of Polθ . Polθ is a DNA polymerase that plays a crucial role in DNA repair and replication.

Mode of Action

This compound interacts with its target by inhibiting the DNA polymerase activity of Polθ . This inhibition disrupts the normal function of Polθ, leading to changes in DNA repair and replication processes.

Pharmacokinetics

It has been identified as an orally bioavailable compound , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The impact of these properties on the compound’s bioavailability and therapeutic efficacy requires further investigation.

Preparation Methods

The synthesis of 5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the desired pyrazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms.

Scientific Research Applications

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one can be compared with other similar compounds, such as:

    4-(3-Chloro-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)benzonitrile: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.

    5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: Another related compound with a different ring fusion pattern and substituents, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific structure and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5,6-dihydro-1H-cyclopenta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c9-6-2-1-5-4(6)3-7-8-5/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAMWFMIJZIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596844-18-7
Record name 1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.